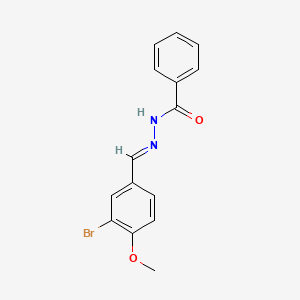

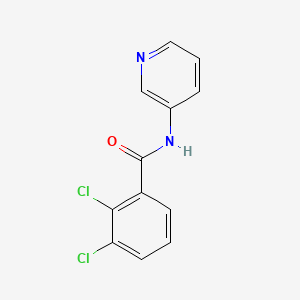

![molecular formula C21H20FNO5 B5588486 (3S*,4R*)-4-(4-fluorophenyl)-1-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5588486.png)

(3S*,4R*)-4-(4-fluorophenyl)-1-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of organic chemicals that typically involve complex structures with multiple functional groups. These are often synthesized for purposes such as pharmaceutical research, material science, or as intermediates in organic synthesis.

Synthesis Analysis

The synthesis involves multiple steps including substitution reactions, and the use of techniques like FTIR, NMR spectroscopy, and mass spectrometry for structure confirmation. Crystals of the compounds can be measured by X-ray diffraction for crystallographic analysis (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure is confirmed through various spectroscopic methods and X-ray crystallography. Conformational analyses using density functional theory (DFT) show that the molecular structures optimized by DFT are consistent with the crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).

Applications De Recherche Scientifique

Calcium-Channel Antagonist Activity

1,4-Dihydropyridines, sharing structural similarities with the compound , have been investigated for their calcium modulatory properties. These compounds sometimes display calcium-channel antagonist activity, indicating potential applications in cardiovascular research and drug development (Linden, Şafak, Şimşek, & Gündüz, 2011).

Fluorescence from Organic Fluorophores

Research on carbon dots (CDs) with high fluorescence quantum yields has shown that organic fluorophores, including compounds with complex aromatic and heterocyclic structures, are central to their fluorescence. This insight into the fluorescence origins of CDs can guide the development of fluorescent materials for bioimaging and sensing applications (Shi et al., 2016).

C-H Functionalization in Organic Synthesis

Cyclic amines, through redox-annulations with α,β-unsaturated aldehydes and ketones, facilitate the synthesis of ring-fused pyrrolines, indicating the role of such structural motifs in synthetic organic chemistry and the development of novel organic compounds (Kang, Richers, Sawicki, & Seidel, 2015).

Selective CC Chemokine Receptor 1 Antagonists

Compounds containing fluorophenyl groups have been developed as selective CCR1 antagonists for treating rheumatoid arthritis, showcasing the therapeutic potential of such chemical structures in addressing inflammatory diseases (Latli et al., 2018).

Solvent Selection in Organic Electronics

The solubility and cohesive energy density studies of organic semiconductors underscore the importance of chemical structure in the selection of solvents for the processing of organic electronic materials, which is crucial for optimizing device performance (Walker et al., 2011).

Propriétés

IUPAC Name |

(3S,4R)-4-(4-fluorophenyl)-1-(2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carbonyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO5/c1-11-18(19-16(24)3-2-4-17(19)28-11)20(25)23-9-14(15(10-23)21(26)27)12-5-7-13(22)8-6-12/h5-8,14-15H,2-4,9-10H2,1H3,(H,26,27)/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITHJKCBFIRLHL-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)CCCC2=O)C(=O)N3CC(C(C3)C(=O)O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(O1)CCCC2=O)C(=O)N3C[C@H]([C@@H](C3)C(=O)O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-(4-fluorophenyl)-1-(2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carbonyl)pyrrolidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

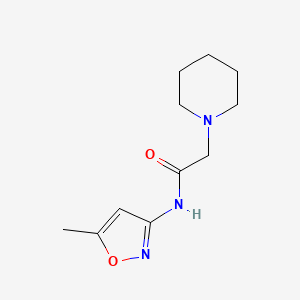

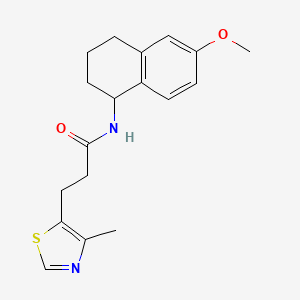

![8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide](/img/structure/B5588410.png)

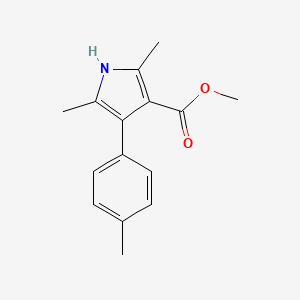

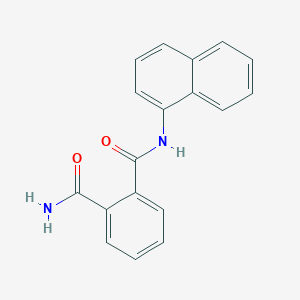

![6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5588450.png)

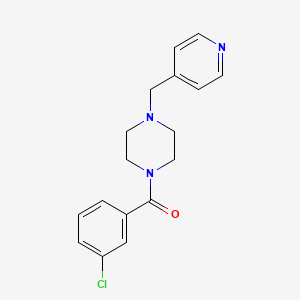

![4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5588467.png)

![3-[(2,4-dichlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5588471.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5588485.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5588508.png)